Spiro[3.4]octan-1-one
Overview
Description
Spiro[3.4]octan-1-one is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Spirocyclic compounds like this compound are of significant interest in medicinal chemistry due to their structural versatility and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Spiro[3.4]octan-1-one involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures (-78°C) using t-butyllithium as a base. The reaction mixture is then treated with lithium naphthalenide to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[3.4]octan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Spiro[3.4]octan-1-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving reactive oxygen species and nitrogen species, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonan-1-one
- Spiro[4.4]nonan-1-one
- Spiro[3.3]heptan-1-one
Uniqueness
Spiro[3.4]octan-1-one is unique due to its specific ring size and the balance between conformational restriction and flexibility. This makes it an attractive scaffold for drug discovery and development, offering advantages in terms of absorption, permeability, and metabolic stability compared to other spirocyclic compounds .
Properties
IUPAC Name |
spiro[3.4]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8(7)4-1-2-5-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXSEYWVNBAKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501891 | |
Record name | Spiro[3.4]octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37609-31-7 | |
Record name | Spiro[3.4]octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[3.4]octan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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